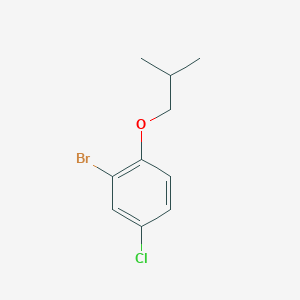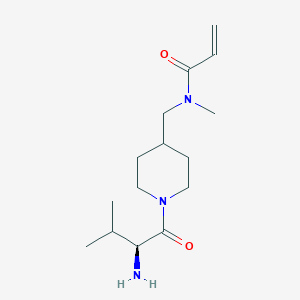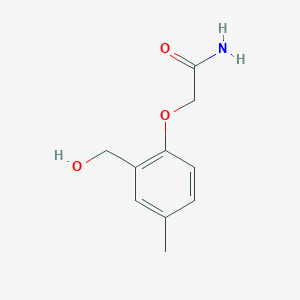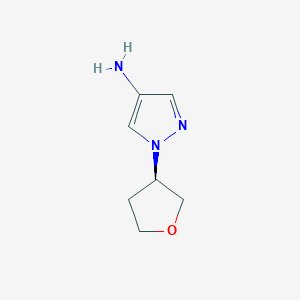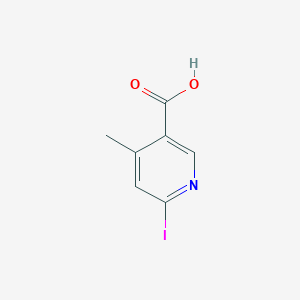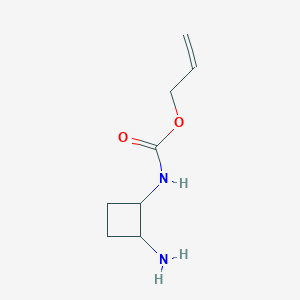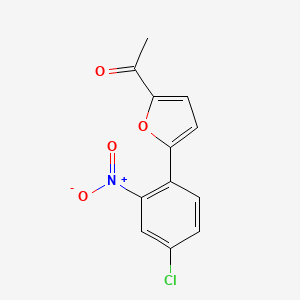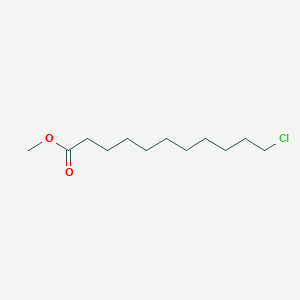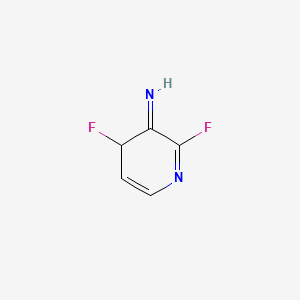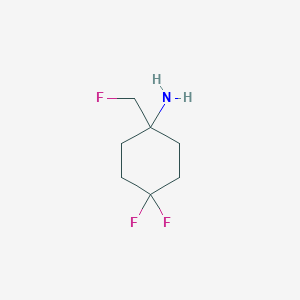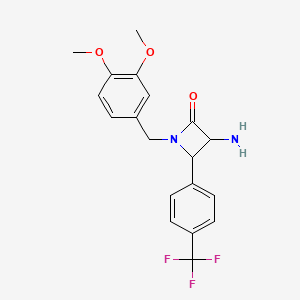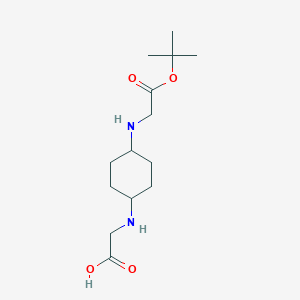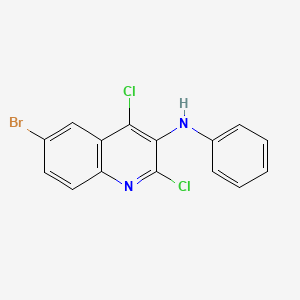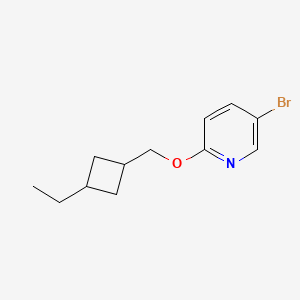
5-Bromo-2-((3-ethylcyclobutyl)methoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-((3-ethylcyclobutyl)methoxy)pyridine is a chemical compound with the molecular formula C12H16BrNO It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine and a suitable solvent under controlled conditions to achieve the desired bromination . The subsequent step involves the reaction of the brominated intermediate with 3-ethylcyclobutylmethanol in the presence of a base to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent reactions in continuous flow reactors to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-((3-ethylcyclobutyl)methoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
5-Bromo-2-((3-ethylcyclobutyl)methoxy)pyridine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Bromo-2-((3-ethylcyclobutyl)methoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the 3-ethylcyclobutyl group play crucial roles in its binding affinity and specificity . The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methoxypyridine: A simpler derivative with similar reactivity but lacking the 3-ethylcyclobutyl group.
2-Methoxy-3,5-dibromopyridine: Another brominated pyridine derivative with different substitution patterns.
Uniqueness
5-Bromo-2-((3-ethylcyclobutyl)methoxy)pyridine is unique due to the presence of the 3-ethylcyclobutyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H16BrNO |
|---|---|
Poids moléculaire |
270.17 g/mol |
Nom IUPAC |
5-bromo-2-[(3-ethylcyclobutyl)methoxy]pyridine |
InChI |
InChI=1S/C12H16BrNO/c1-2-9-5-10(6-9)8-15-12-4-3-11(13)7-14-12/h3-4,7,9-10H,2,5-6,8H2,1H3 |
Clé InChI |
SBKISHYPZOPWAI-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(C1)COC2=NC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


